molecular formula C15H18N2O B14462479 2-(2-(4-Morpholinyl)ethyl)quinoline CAS No. 68311-70-6

2-(2-(4-Morpholinyl)ethyl)quinoline

Cat. No.: B14462479
CAS No.: 68311-70-6
M. Wt: 242.32 g/mol
InChI Key: MREXFINAVLDLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Morpholinyl)ethyl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Morpholinyl)ethyl)quinoline typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent in an acidic medium .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metals may be used to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of 2-(2-(4-Morpholinyl)ethyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

CAS No.

68311-70-6

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-(2-quinolin-2-ylethyl)morpholine

InChI

InChI=1S/C15H18N2O/c1-2-4-15-13(3-1)5-6-14(16-15)7-8-17-9-11-18-12-10-17/h1-6H,7-12H2

InChI Key

MREXFINAVLDLAJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.